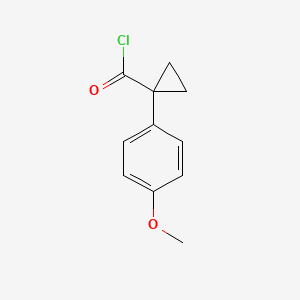
1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride
Übersicht
Beschreibung
1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride, also known as MPPCC, is a chemical compound that has become increasingly important in scientific research in recent years. It has a molecular formula of C11H11ClO2 and a molecular weight of 210.65 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride is represented by the linear formula C11H11ClO2 .Wissenschaftliche Forschungsanwendungen
Environmental Estrogenic Activity
Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, is structurally related to 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride. It undergoes metabolism to produce an active estrogenic form, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). This compound's impact on fertility, pregnancy, and development, as well as altered social behavior in adult males exposed prenatally, highlights the importance of understanding the implications of structurally similar compounds in environmental health and safety (Cummings, 1997).
Thermal Degradation of Polyvinyl Chloride (PVC)
The study of thermal dehydrochlorination of PVC begins with structural defects formed during polymerization, such as internal allylic chloride and tertiary chloride. This process is pertinent to compounds like 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride due to the involvement of chloride and hydrocarbon structures. The study of such reactions offers insights into the degradation mechanisms and potential stabilizing methods for materials (Starnes, 2002).
Synthesis of Macrocyclic Natural Products
Lawesson's reagent, noted for its applications in the total synthesis of macrocyclic natural products, indicates the potential utility of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride in synthesizing complex organic molecules. Such compounds exhibit regioselectivity, chemoselectivity, and high yield, underlining the importance of structurally related compounds in pharmaceutical and synthetic organic chemistry (Larik et al., 2017).
Oxyfunctionalization in Drug Development
The increasing use of three-membered rings in drug development, including cyclopropane derivatives, indicates the relevance of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride in this field. Oxidation of methylene groups adjacent to cyclopropane, as a direct approach towards carbonylcyclopropanes, underscores the importance of such compounds in streamlining synthesis processes and enhancing atom economy (Sedenkova et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVWBPMSOJAJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640618 | |
| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride | |
CAS RN |
16728-02-2 | |
| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine](/img/structure/B1325037.png)
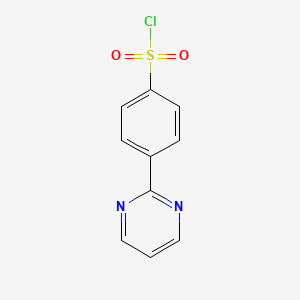
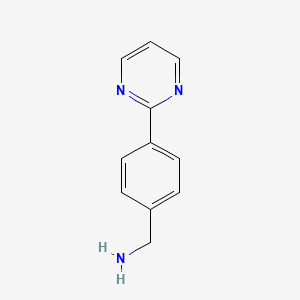
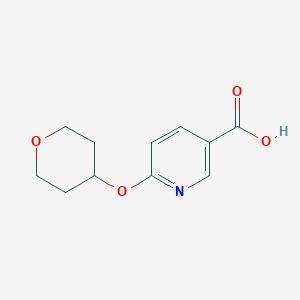
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1325046.png)

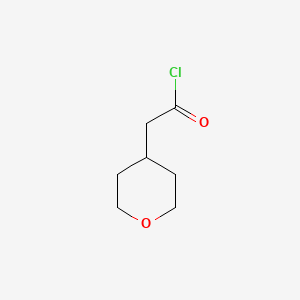
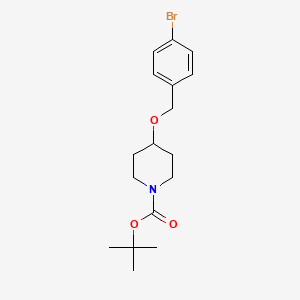

![[1-(2-Furylmethyl)piperid-4-yl]methanol](/img/structure/B1325053.png)
![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid](/img/structure/B1325056.png)


![[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1325062.png)